EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Descripción general
Descripción
Efonidipino clorhidrato monoetanolato es un bloqueador de los canales de calcio de dihidropiridina. Se utiliza principalmente para el tratamiento de la hipertensión y la angina de pecho. Este compuesto es único porque bloquea tanto los canales de calcio de tipo T como los de tipo L, lo que contribuye a su perfil farmacológico .
Aplicaciones Científicas De Investigación
Efonidipino clorhidrato monoetanolato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los bloqueadores de los canales de calcio y sus interacciones con los canales de calcio.
Biología: Investigación sobre sus efectos en la señalización del calcio celular y su posible papel en la modulación de diversos procesos biológicos.
Medicina: Investigación exhaustiva sobre sus efectos antihipertensivos y antianginosos, así como su posible uso en el tratamiento de otras afecciones cardiovasculares.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos para mejorar su biodisponibilidad y eficacia terapéutica
Mecanismo De Acción
Efonidipino clorhidrato monoetanolato ejerce sus efectos al inhibir tanto los canales de calcio de tipo L como los de tipo T. Esta inhibición conduce a la vasodilatación y la disminución de la automaticidad del corazón. El compuesto tiene un efecto cronotrópico negativo, disminuyendo la frecuencia cardíaca al prolongar la fase 4 tardía de la despolarización del potencial de acción del nodo sinoauricular. Esto da como resultado una disminución de la demanda de oxígeno miocárdico y un aumento del flujo sanguíneo coronario, atenuando así la isquemia miocárdica .
Compuestos Similares:
Amlodipino: Otro bloqueador de los canales de calcio de dihidropiridina que inhibe principalmente los canales de calcio de tipo L.
Nifedipino: Similar al amlodipino, se utiliza para tratar la hipertensión y la angina, pero no inhibe los canales de calcio de tipo T.
Lacidipino: Un bloqueador de los canales de calcio de dihidropiridina con una duración de acción más prolongada en comparación con la nifedipina
Singularidad: Efonidipino clorhidrato monoetanolato es único en su inhibición dual de los canales de calcio de tipo L y T, lo que proporciona beneficios terapéuticos adicionales, como la reducción de la taquicardia refleja y la mejora de la protección renal .
Análisis Bioquímico
Biochemical Properties
Efonidipine Hydrochloride Monoethanolate interacts with both L-type and T-type calcium channels . The R (−)-isomer is very selective for T-type calcium channel, while the S (+)-isomer inhibits the expressed Ca (V)1.2, Ca (V)1.3 and Ca (V)3.1 channel currents almost equally .
Cellular Effects
This compound leads to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate . Acting on SA node cells by inhibiting T-type calcium channel activity, this compound prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate .
Molecular Mechanism
This compound inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
Temporal Effects in Laboratory Settings
The majority of the pharmacological effect after oral dosing of this compound is due to unchanged drug and its metabolites play little role in its therapeutic effect .
Dosage Effects in Animal Models
In vivo pharmacokinetic and pharmacodynamic studies performed using male Wistar rats showed 1.41- and 2.10-fold increase in the area under the curve and Cmax, respectively, along with the improved anti-hypertensive activity of this compound .
Metabolic Pathways
This compound is primarily metabolized in the liver . The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ) .
Transport and Distribution
This compound is transported and distributed within cells and tissues via calcium channels . It acts on both L-type and T-type calcium channels .
Subcellular Localization
This compound is localized in the cellular membrane where it interacts with the calcium channels . It inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Efonidipino clorhidrato monoetanolato se puede sintetizar a través de un proceso de varios pasos que implica la reacción de derivados de dihidropiridina con reactivos apropiados. La síntesis normalmente implica los siguientes pasos:
Formación del anillo de dihidropiridina: Esto se logra mediante una reacción de Hantzsch, donde un aldehído, un éster β-ceto y amoníaco o una amina reaccionan juntos.
Introducción de la porción fosforilato: Este paso implica la reacción del derivado de dihidropiridina con un reactivo de fosforilato en condiciones controladas.
Formación de la sal de clorhidrato: El paso final implica la reacción del compuesto sintetizado con ácido clorhídrico para formar la sal de clorhidrato
Métodos de producción industrial: La producción industrial de efonidipino clorhidrato monoetanolato implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: Efonidipino clorhidrato monoetanolato experimenta varias reacciones químicas, incluidas:
Oxidación: Esta reacción puede ocurrir bajo condiciones oxidantes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro presente en el compuesto en un grupo amina.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de dihidropiridina o en los anillos de fenilo, lo que lleva a la formación de derivados sustituidos
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden utilizar varios electrófilos y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de efonidipino clorhidrato monoetanolato .
Comparación Con Compuestos Similares
Amlodipine: Another dihydropyridine calcium channel blocker that primarily inhibits L-type calcium channels.
Nifedipine: Similar to amlodipine, it is used for treating hypertension and angina but does not inhibit T-type calcium channels.
Lacidipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine
Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .
Actividad Biológica
Efonidipine hydrochloride monoethanolate is a third-generation dihydropyridine calcium channel blocker that exhibits unique pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.
Efonidipine acts primarily by blocking both L-type and T-type calcium channels, which leads to:
- Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, efonidipine causes relaxation of blood vessels, thereby lowering blood pressure.
- Negative Chronotropic Effect : It decreases heart rate by acting on sinoatrial (SA) node cells. This is achieved through the inhibition of T-type calcium channels, which prolongs the late phase-4 depolarization of the SA node action potential, effectively reducing heart rate and myocardial oxygen demand .
Pharmacological Profile
The pharmacological profile of efonidipine indicates several beneficial effects:
- Antihypertensive Effects : Clinical studies have shown that efonidipine significantly reduces both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. For instance, a study reported a reduction in sitting systolic blood pressure from 144.6 mmHg to 132.9 mmHg after 12 weeks of treatment .
- Increased Coronary Blood Flow : Efonidipine enhances coronary blood flow, which is crucial for patients with ischemic heart conditions. This effect is attributed to its dual action on calcium channels .
- Renal Protective Effects : Efonidipine increases glomerular filtration rate without elevating intra-glomerular pressure, thus preventing renal damage associated with hypertension .
Case Study Overview
A multi-center, prospective study involving 53 patients with mild-to-moderate hypertension demonstrated the efficacy of efonidipine. The primary endpoint was the change in heart rate after 12 weeks of treatment with a daily dose of 40 mg. Key findings included:
- Heart Rate Reduction : The resting heart rate decreased significantly from 81.5 beats/minute to 71.8 beats/minute (p < 0.0001).
- Blood Pressure Reduction : Significant reductions were also observed in trough sitting systolic and diastolic blood pressures (p < 0.0001) over the same period .
Comparative Studies
Comparative studies have highlighted efonidipine's advantages over traditional antihypertensives:
- In a head-to-head trial against beta-blockers, efonidipine exhibited superior heart rate-lowering effects without the adverse sympathetic activation seen with other dihydropyridine calcium channel blockers .
- A recent study indicated that efonidipine may be particularly beneficial for elderly patients or those with specific cardiovascular risk factors due to its dual mechanism of action .
Summary of Biological Activities
Biological Activity | Effect |
---|---|
Calcium Channel Blockade | Inhibition of L-type and T-type channels |
Vasodilation | Decreased vascular resistance |
Negative Chronotropic Effect | Reduced heart rate |
Antihypertensive Effect | Significant reduction in blood pressure |
Increased Coronary Blood Flow | Enhanced myocardial perfusion |
Renal Protection | Increased GFR without elevated intra-glomerular pressure |
Propiedades
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020150 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-76-8 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.